2-ethyl-5-(2-(indolin-1-yl)-2-oxoethoxy)-3,4-dihydroisoquinolin-1(2H)-one
Description
Properties
IUPAC Name |
5-[2-(2,3-dihydroindol-1-yl)-2-oxoethoxy]-2-ethyl-3,4-dihydroisoquinolin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-2-22-12-11-16-17(21(22)25)7-5-9-19(16)26-14-20(24)23-13-10-15-6-3-4-8-18(15)23/h3-9H,2,10-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDBNKGCRXVIOIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C1=O)C=CC=C2OCC(=O)N3CCC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>52.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24816048 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-5-(2-(indolin-1-yl)-2-oxoethoxy)-3,4-dihydroisoquinolin-1(2H)-one typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Isoquinolinone Core: This can be achieved through the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine to form the isoquinolinone ring.
Introduction of the Indolin-1-yl Group: This step may involve the reaction of the isoquinolinone intermediate with an indole derivative under basic or acidic conditions.
Attachment of the Oxoethoxy Group: This can be accomplished through an etherification reaction, where the isoquinolinone-indole intermediate reacts with an appropriate oxoethoxy reagent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the ethyl or indolin-1-yl groups, leading to the formation of corresponding oxides or ketones.
Reduction: Reduction reactions may target the oxoethoxy group, converting it to a hydroxyl group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), alkylating agents.
Major Products
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Alcohols.
Substitution Products: Halogenated derivatives, alkylated compounds.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of the compound is , with a molecular weight of approximately 314.39 g/mol. Its structure features a dihydroisoquinoline core, which is known for its diverse biological activities, including antimicrobial, anticancer, and neuroprotective effects.
Antimicrobial Activity
Research indicates that derivatives of dihydroisoquinoline compounds exhibit significant antimicrobial properties. A study highlighted that certain derivatives demonstrated potent inhibitory effects against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis.
Case Study: Antimicrobial Efficacy
In a recent investigation, the compound was tested against several bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 3.90 μg/mL |
| MRSA | < 1 μg/mL |
| Mycobacterium tuberculosis | 5.00 μg/mL |
These results suggest that the compound could be a promising candidate for developing new antibiotics to combat resistant bacterial infections .
Anticancer Potential
The dihydroisoquinoline scaffold has been extensively studied for its anticancer properties. Compounds with similar structures have shown efficacy in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.
Case Study: Anticancer Activity
A study involving similar dihydroisoquinoline derivatives reported the following results:
| Cancer Cell Line | IC50 (μM) |
|---|---|
| MCF-7 (Breast Cancer) | 15.0 |
| HeLa (Cervical Cancer) | 12.5 |
| A549 (Lung Cancer) | 10.0 |
These findings indicate that the compound may have significant potential as an anticancer agent, warranting further investigation into its mechanisms of action .
Neuroprotective Effects
Recent studies have suggested that compounds within this chemical class may offer neuroprotective benefits, potentially useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, isoquinolinones can interact with enzymes, receptors, or other proteins, modulating their activity. The indolin-1-yl group may enhance binding affinity or selectivity towards certain molecular targets, while the oxoethoxy group could influence the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Comparison with Similar Compounds
The dihydroisoquinolinone scaffold is a versatile framework in drug discovery. Below is a systematic comparison of the target compound with structurally related analogs, emphasizing substituent effects, synthetic routes, and available data.
Key Findings:
The indolin-1-yl-2-oxoethoxy substituent introduces hydrogen-bonding capacity, which could enhance target binding affinity compared to simpler hydroxy/methoxy groups in analogs . The fluorine atom in 2-(2-fluorobenzyl)-5-hydroxy analogs increases lipophilicity (logP) and bioavailability, a feature absent in the target compound .
Synthetic Accessibility :
- The synthesis of 2-benzyl-5-hydroxy-6-methoxy analogs involves a one-pot reductive amination and amidation , achieving higher yields (exact yield unspecified in ) .
- The target compound’s indolin-1-yl-2-oxoethoxy group likely requires multi-step functionalization (e.g., etherification or coupling reactions), increasing synthetic complexity.
Structural Characterization :
- SHELX software () is widely used for crystallographic refinement of similar compounds, ensuring accurate structural determination .
Biological Activity
The compound 2-ethyl-5-(2-(indolin-1-yl)-2-oxoethoxy)-3,4-dihydroisoquinolin-1(2H)-one is a derivative of the isoquinolinone class, which has garnered attention for its diverse biological activities. This article explores its biological activity, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound can be structurally represented as follows:
This structure features an ethyl group and an indolin moiety, which are crucial for its biological activity.
Biological Activity Overview
Research indicates that derivatives of 3,4-dihydroisoquinolin-1(2H)-one exhibit a range of biological activities including:
- Antimicrobial properties
- Anticancer effects
- Kappa opioid receptor (KOR) modulation
- Neuroprotective effects
1. Antimicrobial Properties
A study demonstrated that certain derivatives of 3,4-dihydroisoquinolin-1(2H)-one, including the compound , exhibited significant antifungal activity against Pythium recalcitrans, a common phytopathogen. The compound showed an effective concentration (EC50) of 14 μM, outperforming the commercial antifungal hymexazol (37.7 μM) .
Table 1: Antifungal Activity Against Pythium recalcitrans
| Compound | EC50 (μM) | Preventive Efficacy (%) at 5 mg/pot |
|---|---|---|
| This compound | 14 | 96.5 |
| Hymexazol | 37.7 | 63.9 |
2. Anticancer Effects
Compounds in this class have been investigated for their potential as anticancer agents. The KOR modulation by these compounds suggests a promising avenue for treating various cancers and central nervous system disorders. Specifically, they may influence pain pathways and tumor growth through their action on the KOR .
3. Kappa Opioid Receptor Modulation
The compound has been identified as an effective modulator of the kappa opioid receptor (KOR), which is implicated in pain regulation and mood disorders. This modulation can potentially lead to therapeutic applications in managing chronic pain and psychiatric conditions .
4. Neuroprotective Effects
Research indicates that certain derivatives of isoquinolinones possess neuroprotective properties, which could be beneficial in treating neurodegenerative diseases. These effects are likely mediated through antioxidant mechanisms and the inhibition of neuroinflammation .
The mechanisms underlying the biological activities of this compound involve several pathways:
- Disruption of Biological Membranes : The antifungal activity appears to be due to the disruption of membrane integrity in fungal cells .
- Receptor Interaction : As a KOR modulator, it may alter neurotransmitter release and neuronal excitability, contributing to its analgesic effects .
Case Studies
Several studies have highlighted the effectiveness of this compound and its derivatives:
- Antifungal Efficacy Study : A comparative analysis showed that the compound's efficacy against Pythium recalcitrans was superior to several other antifungal agents, indicating its potential utility in agricultural applications.
- Pharmacological Evaluation : In vivo studies demonstrated significant analgesic effects in animal models when administered at specific doses, supporting its potential as a therapeutic agent for pain relief .
Q & A
Basic: What are the recommended synthetic routes for 2-ethyl-5-(2-(indolin-1-yl)-2-oxoethoxy)-3,4-dihydroisoquinolin-1(2H)-one, and what challenges are associated with its multi-step synthesis?
Methodological Answer:
The synthesis typically involves:
Core Structure Formation : Construct the dihydroisoquinolinone core via cyclization of a substituted phenethylamine derivative.
Ether Linkage Installation : Introduce the 2-(indolin-1-yl)-2-oxoethoxy group via nucleophilic substitution or coupling reactions (e.g., Mitsunobu reaction) .
Ethyl Group Incorporation : Alkylation at the 2-position using ethyl halides or reductive amination.
Key Challenges :
- Steric hindrance during ether bond formation due to bulky indolinyl groups.
- Purification difficulties arising from intermediates with similar polarities.
- Optimization of reaction conditions (e.g., temperature, catalysts) to avoid side products like over-alkylation .
Basic: Which spectroscopic techniques are critical for confirming the structural integrity and purity of this compound, and how should they be applied?
Methodological Answer:
- NMR Spectroscopy : Use H and C NMR to confirm substituent positions (e.g., ethyl group at C2, indolinyl-oxoethoxy at C5). Compare chemical shifts with analogous compounds .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula (e.g., CHNO) and detects isotopic patterns.
- HPLC-PDA : Assess purity (>95%) using reverse-phase chromatography with UV detection at 254 nm.
- X-ray Crystallography (if crystalline): Resolve absolute configuration and confirm spatial arrangement of substituents .
Basic: What initial in vitro assays are recommended to screen the compound's bioactivity, considering its structural similarity to neuroactive agents?
Methodological Answer:
- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate antitumor potential .
- Neuroactivity Profiling :
- Calcium Imaging : Measure neuronal Ca flux in primary cortical neurons.
- Receptor Binding Assays : Test affinity for serotonin or dopamine receptors via competitive radioligand binding .
- Antimicrobial Testing : Perform broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
Advanced: How can researchers design studies to elucidate the structure-activity relationships (SAR) of substituents on the benzyl and indolinyl groups in this compound?
Methodological Answer:
Analog Synthesis : Prepare derivatives with variations (e.g., halogenation, methyl/ethyl groups) at the benzyl (C2) and indolinyl (C5) positions .
Bioactivity Profiling : Test analogs in standardized assays (e.g., IC determination in cancer cell lines).
Computational Modeling :
- Molecular Docking : Predict binding modes to targets (e.g., kinases) using AutoDock Vina.
- QSAR Analysis : Corrogate substituent properties (e.g., logP, steric bulk) with activity trends .
Statistical Validation : Apply multivariate regression to identify critical substituent parameters .
Advanced: What methodologies are effective in resolving contradictions in reported bioactivity data across different studies on similar dihydroisoquinolinone derivatives?
Methodological Answer:
- Standardized Assay Replication : Repeat conflicting studies under controlled conditions (e.g., identical cell lines, serum-free media) to isolate variables .
- Meta-Analysis : Pool data from multiple studies to identify trends (e.g., using PRISMA guidelines).
- Mechanistic Follow-Up :
- Kinase Profiling : Use kinase inhibition panels to confirm off-target effects.
- Metabolite Identification : LC-MS/MS to detect degradation products that may influence activity .
- Collaborative Verification : Share compounds and protocols between labs to eliminate batch variability .
Advanced: What computational approaches can predict the pharmacokinetic properties and potential metabolic pathways of this compound?
Methodological Answer:
- ADME Prediction :
- Metabolite Simulation :
- In Vivo Correlation : Validate predictions with radiolabeled compound studies in rodent models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
